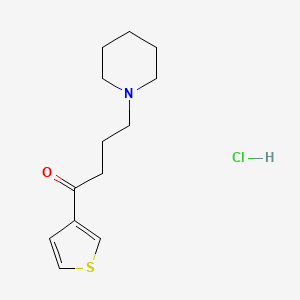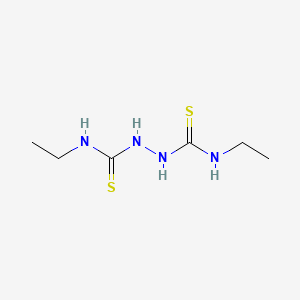
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from benzoic acid derivatives. The general synthetic route includes:
Formation of Benzamide Core: The initial step involves the conversion of benzoic acid to benzamide through an amide formation reaction.
Introduction of p-Isopentoxy Group: The p-isopentoxy group is introduced via an etherification reaction, where an appropriate alcohol (isopentanol) reacts with the benzamide derivative.
Attachment of 2-Piperidinoethylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, induce apoptosis, or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-substituted Benzamides: Compounds with various substituents on the nitrogen atom, such as N-methylbenzamide, N-ethylbenzamide.
Thio-benzamides: Benzamides with sulfur-containing groups, such as thioacetamide.
Uniqueness
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the p-isopentoxy group and the 2-piperidinoethylthio group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
32417-13-3 |
|---|---|
Fórmula molecular |
C19H30N2OS |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
4-(3-methylbutoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-14-21-12-4-3-5-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23) |
Clave InChI |
HXEDMYLFVCTMIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


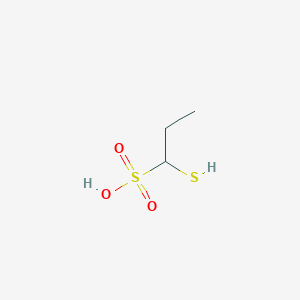

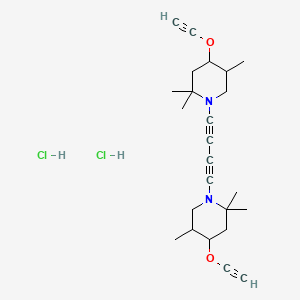
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
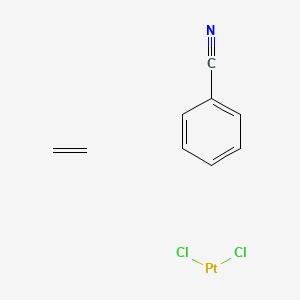


![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)

